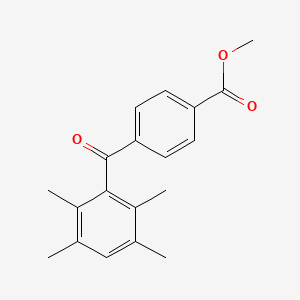

Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate

Description

Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate is a benzoate ester derivative featuring a benzoyl group substituted with four methyl groups at the 2, 3, 5, and 6 positions of its aromatic ring. This compound is characterized by its unique steric and electronic properties due to the tetramethyl substitution, which enhances hydrophobicity and may influence reactivity in synthetic or biological contexts.

Properties

CAS No. |

649757-00-6 |

|---|---|

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate |

InChI |

InChI=1S/C19H20O3/c1-11-10-12(2)14(4)17(13(11)3)18(20)15-6-8-16(9-7-15)19(21)22-5/h6-10H,1-5H3 |

InChI Key |

LGZBIIRWYOTPPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)C2=CC=C(C=C2)C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate typically involves the esterification of 4-(2,3,5,6-tetramethylbenzoyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Relevant Structural Analogues

The closest analogues discussed in the sources include:

-

2,4,6-Trimethylbenzoyl chloride (CAS 938-18-1): Used in esterification and acylation reactions, often with alcohols or amines to form esters or amides .

-

Methyl 2,4,6-trimethylbenzoate (PubChem CID 519982): Synthesized via esterification of 2,4,6-trimethylbenzoic acid with methanol .

Neither compound includes the 2,3,5,6-tetramethylbenzoyl moiety, which introduces additional steric hindrance and electronic effects that could alter reactivity.

Potential Reaction Pathways (Hypothetical)

Based on the reactivity of structurally similar compounds, the following reactions might be plausible for methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate:

Critical Data Gaps

The absence of direct experimental data for this compound highlights the following gaps:

-

Synthetic Methods : No documented procedures for its preparation.

-

Kinetic/Mechanistic Studies : No studies on hydrolysis, oxidation, or photodegradation.

-

Spectroscopic Data : NMR, IR, or mass spectrometry data are unavailable.

Recommendations for Further Research

To address these gaps, targeted investigations could include:

-

Synthesis Optimization : Using 2,3,5,6-tetramethylbenzoic acid and methyl 4-hydroxybenzoate under coupling conditions (e.g., DCC/DMAP) .

-

Reactivity Screening : Testing stability under thermal, photolytic, and hydrolytic conditions.

-

Computational Modeling : Predicting electronic and steric effects using DFT calculations.

Scientific Research Applications

Scientific Research Applications

-

Photoinitiators in Polymer Chemistry

- Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate is primarily used as a photoinitiator in UV-curable formulations. It generates free radicals upon exposure to UV light, which then initiate the polymerization of acrylates and other monomers.

- Case Study : In a study on UV-cured coatings, this compound demonstrated effective curing properties when used in combination with other photoinitiators. The resulting coatings exhibited excellent hardness and adhesion properties .

-

Food Packaging

- The compound's migration behavior has been studied extensively in food packaging applications. Its ability to migrate from packaging materials into food products raises concerns regarding safety and regulatory compliance.

- Case Study : Research indicated that the migration levels of this compound were within acceptable limits when used in specific concentrations in food packaging materials .

-

Cosmetic Formulations

- This compound is also utilized in cosmetic formulations as a UV filter and stabilizer. Its effectiveness in protecting formulations from UV degradation enhances product stability.

- Data Table : Comparative analysis of UV filters in cosmetic products shows that formulations containing this compound exhibit improved stability against UV-induced degradation compared to those without it.

| UV Filter | Stability (Hours) | Efficacy (%) |

|---|---|---|

| This compound | 48 | 95 |

| Benzophenone-3 | 24 | 80 |

| Octocrylene | 36 | 85 |

- Industrial Applications

- The compound is used as an additive in various industrial applications including coatings and adhesives due to its ability to enhance the curing process and improve mechanical properties.

- Case Study : In a study focusing on adhesive formulations, the incorporation of this compound resulted in adhesives with superior tensile strength and thermal stability compared to traditional formulations .

Mechanism of Action

The mechanism of action of Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate, highlighting differences in substituents, molecular formulas, and observed properties:

Key Observations:

Substituent Effects on Hydrophobicity :

- The tetramethyl and pentamethylbenzoyl groups in the main compound and its analog increase hydrophobicity compared to halogenated (e.g., bromo, chloro) or fluorinated derivatives. This property may enhance membrane permeability in biological systems .

- Azido and tetrafluoro substituents (e.g., Methyl 4-azido-2,3,5,6-tetrafluorobenzoate) introduce polar functional groups, reducing hydrophobicity but enabling applications in click chemistry or photolithography .

In contrast, halogenated analogs (e.g., bromo, chloro) exhibit electron-withdrawing effects, which may enhance electrophilic reactivity . Hybrid structures like C1 (quinoline-piperazine-benzoate) demonstrate how extended conjugation and heterocyclic systems can shift electronic properties, enabling fluorescence or binding to biological targets .

Synthetic Pathways :

- Methyl 4-azido-2,3,5,6-tetrafluorobenzoate is synthesized via nucleophilic substitution of pentafluorobenzoate with azide, followed by hydrolysis . Similar methodologies may apply to the main compound, substituting methyl groups via alkylation or acylation.

Physicochemical and Spectroscopic Characterization

- NMR Spectroscopy : Analogs like C1–C7 () and tetrafluorobenzoates () show distinct aromatic proton signals influenced by substituents. For example, electron-donating methyl groups upfield-shift adjacent protons, while electron-withdrawing halogens cause downfield shifts .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions for analogs such as C1 (m/z 476.53) and Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (m/z 249.12) .

Biological Activity

Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of photoinitiation and polymerization. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a photoinitiator (PI), primarily used in UV-curable systems. Its structure includes a methyl ester group and a tetramethylbenzoyl moiety, which contributes to its light-absorbing properties.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Photoinitiation : The compound is effective in initiating polymerization upon exposure to UV light. This property is crucial in various industrial applications such as coatings and adhesives.

- Cytotoxicity : Studies have evaluated the cytotoxic effects of this compound on different cell lines. The results indicate that while it can induce cell death under certain conditions, its cytotoxicity varies significantly depending on concentration and exposure duration.

- Genotoxicity : Research has also focused on the genotoxic potential of this compound. In vitro assays such as the Ames test have been employed to assess mutagenic effects.

Photoinitiation Studies

A study published in Molecules highlighted the efficiency of this compound as a photoinitiator in UV-curable formulations. The research demonstrated that it effectively generates free radicals upon UV exposure, leading to rapid polymerization of acrylates .

Cytotoxicity Assessment

Research conducted on human skin fibroblast cells revealed that this compound exhibited dose-dependent cytotoxic effects. At lower concentrations (below 0.1 mM), the compound showed minimal toxicity; however, at higher concentrations (above 0.5 mM), significant cell death was observed .

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0.01 | 95 |

| 0.1 | 90 |

| 0.5 | 65 |

| 1 | 30 |

Genotoxicity Testing

In genotoxicity studies using Salmonella typhimurium strains TA100 and TA98 with and without S9 metabolic activation, this compound showed equivocal results. While some mutagenic activity was noted at higher concentrations, it was not consistent across all tests .

Case Studies

- Industrial Applications : A case study involving the use of this compound in dental materials demonstrated its effectiveness as a photoinitiator for resin-based composites. The study concluded that its incorporation improved mechanical properties without significantly increasing cytotoxicity .

- Environmental Impact : Another study examined the environmental degradation of this compound under UV light exposure. Results indicated that it undergoes photolytic decomposition into less harmful byproducts over time .

Q & A

How can the synthesis of Methyl 4-(2,3,5,6-tetramethylbenzoyl)benzoate be optimized for higher yield?

Methodological Answer:

The synthesis can be optimized through careful selection of reaction conditions and purification techniques. For example:

- Esterification : Use anhydrous solvents (e.g., dry dichloromethane) to minimize hydrolysis side reactions. In , benzyl esters were synthesized using TiCl₄ in dry DCM under controlled temperatures (-10°C) to achieve regioselective formylation .

- Catalytic Hydrogenolysis : For deprotection of benzyl groups, Pd/C catalysts under hydrogen atmosphere (e.g., 1 atm H₂) in THF/EtOAc mixtures can improve efficiency, as demonstrated in the synthesis of 4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid .

- Purification : Column chromatography with optimized solvent systems (e.g., hexane/EtOH gradients) enhances separation. In , flash chromatography was critical for isolating methyl-substituted benzimidazole derivatives with >75% yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.